molecular formula C10H7BrClNO B15306557 6-Bromo-2-chloro-8-methoxyquinoline

6-Bromo-2-chloro-8-methoxyquinoline

Katalognummer: B15306557
Molekulargewicht: 272.52 g/mol
InChI-Schlüssel: HLIIEXHUEOKGOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-chloro-8-methoxyquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-methoxyquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 8-methoxyquinoline followed by chlorination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-chloro-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-chloro-8-methoxyquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-6-chloro-8-methoxyquinoline
  • 6-Bromo-4-methoxyquinoline
  • 2-Chloro-6-methoxyquinoline

Uniqueness

6-Bromo-2-chloro-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a methoxy group, makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H7BrClNO

Molekulargewicht

272.52 g/mol

IUPAC-Name

6-bromo-2-chloro-8-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-8-5-7(11)4-6-2-3-9(12)13-10(6)8/h2-5H,1H3

InChI-Schlüssel

HLIIEXHUEOKGOY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1)Br)C=CC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.